6-Phenyl-1-hexene

Descripción general

Descripción

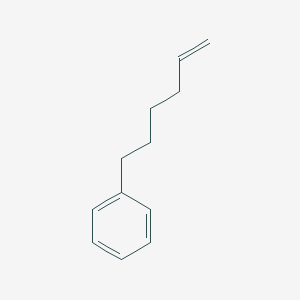

6-Phenyl-1-hexene is an organic compound belonging to the class of vinyl ethers. It has the molecular formula C12H16 and a molecular weight of 160.25 g/mol . This compound is characterized by a phenyl group attached to a hexene chain, making it a versatile building block in organic synthesis.

Mecanismo De Acción

Target of Action

6-Phenyl-1-hexene is a chemical compound with the molecular formula C12H16 . It is primarily used as a chemical intermediate

Mode of Action

It’s worth noting that compounds similar to this compound, such as benzylic halides, typically react via anSN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

It is known that this compound is abenzyl ether , a class of compounds that can participate in various biochemical reactions

Pharmacokinetics

It is known that the compound is aliquid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that the compound may causeirritation to the respiratory tract and skin, and may cause eye irritation

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling the compound . Furthermore, the compound should be stored and handled in a well-ventilated area, away from sources of ignition .

Análisis Bioquímico

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 6-Phenyl-1-hexene in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Phenyl-1-hexene can be synthesized through various methods, including the reaction of styrene with aldehydes, resulting in copolymerization . Another method involves the trimerization reaction with three equivalents of styrene . These reactions typically require specific catalysts and controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of activated cross-coupling reagents. The process may include the use of vinyl ethers and other intermediates to facilitate the synthesis . The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Phenyl-1-hexene undergoes various chemical reactions, including:

Oxidation: Conversion of alcohols into aldehydes or ketones.

Reduction: Reduction reactions involving the phenyl group.

Substitution: Reactions involving the substitution of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogens and other electrophiles are used under controlled conditions.

Major Products:

Oxidation Products: Aldehydes and ketones.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives and other substituted compounds.

Aplicaciones Científicas De Investigación

6-Phenyl-1-hexene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals.

Comparación Con Compuestos Similares

1-Hexene: A simple alkene with a similar carbon chain but without the phenyl group.

Styrene: Contains a phenyl group attached to an ethene chain, similar in structure but with different reactivity.

Phenylacetylene: Contains a phenyl group attached to an acetylene chain, offering different chemical properties.

Uniqueness: 6-Phenyl-1-hexene is unique due to its combination of a phenyl group and a hexene chain, providing a balance of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications .

Actividad Biológica

6-Phenyl-1-hexene (C12H16) is an organic compound classified under vinyl ethers, known for its diverse applications in chemistry and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C12H16

- Molecular Weight : 160.25 g/mol

- CAS Number : 1588-44-9

- Physical State : Liquid at room temperature

This compound is primarily used as a building block in organic synthesis and has been explored for its potential therapeutic properties in medicine and biology .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound may exert effects through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

- Cytokine Modulation : Research indicates that similar compounds can affect the secretion of cytokines, such as IFN-γ and IL-4, which are critical in immune responses. For instance, exposure to related compounds has shown dose-dependent inhibition of these cytokines, suggesting potential immunomodulatory effects .

- Enzyme Inhibition : Compounds structurally similar to this compound have been studied for their ability to inhibit specific enzymes, leading to altered metabolic pathways.

Cytokine Secretion Study

A study investigated the effects of various chemicals, including analogs of this compound, on the secretion of Th1 and Th2 specific cytokines from mouse spleen cells. The results indicated that concentrations ranging from 1–30 µM inhibited the secretion of both IFN-γ and IL-4 in a dose-dependent manner without cytotoxicity observed at these concentrations .

| Compound | Concentration (µM) | IFN-γ Secretion Inhibition | IL-4 Secretion Inhibition |

|---|---|---|---|

| This compound analog | 1–30 | Yes | Yes |

| Alkylphenols (4nNP, 4nOP) | Various | Yes | Yes |

| Phthalate esters | Various | Yes | No |

Toxicological Profile

The safety data indicates that this compound is not classified as a carcinogen or reproductive toxin. However, it may cause irritation to the respiratory tract and skin upon exposure . The acute toxicity assessment shows no significant adverse effects at low concentrations.

Study on Endocrine Disruptors

In a comparative study on endocrine disruptors, various phenolic compounds were assessed for their ability to influence cytokine secretion. The findings suggested that structural analogs of this compound could disrupt normal immune function by altering cytokine balance, potentially leading to allergic reactions or autoimmune conditions .

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound have not been extensively studied; however, it is hypothesized that its liquid state at room temperature allows for efficient absorption and distribution within biological systems. Future research should focus on dosage effects in animal models to establish safety thresholds and therapeutic windows.

Propiedades

IUPAC Name |

hex-5-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAVXORKDISRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333909 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588-44-9 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.